molecular formula C11H18N4O B14911744 N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide

N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14911744
M. Wt: 222.29 g/mol
InChI Key: IQKSXDHAZKKXFM-UHFFFAOYSA-N
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Description

N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are nitrogen-containing heterocycles. These compounds are known for their stability and diverse biological activities, making them valuable in medicinal chemistry

Preparation Methods

The synthesis of N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide typically involves a multistep process. . The specific synthetic route for this compound may include the following steps:

    Formation of the Azide: The starting material, cyclooctylamine, is converted to the corresponding azide using sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne, such as propargyl alcohol, under copper-catalyzed conditions to form the triazole ring.

    Amidation: The resulting triazole intermediate is then subjected to amidation with a suitable carboxylic acid derivative to yield this compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and alternative catalysts .

Chemical Reactions Analysis

N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site is crucial for its inhibitory effect . Additionally, the compound may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

N-cyclooctyl-2H-triazole-4-carboxamide

InChI

InChI=1S/C11H18N4O/c16-11(10-8-12-15-14-10)13-9-6-4-2-1-3-5-7-9/h8-9H,1-7H2,(H,13,16)(H,12,14,15)

InChI Key

IQKSXDHAZKKXFM-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=NNN=C2

Origin of Product

United States

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